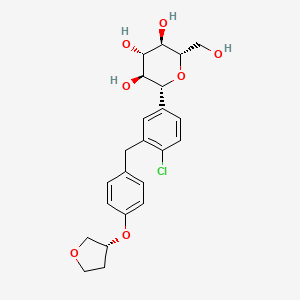
(2R, 3S, 4S, 5R, 6S)-Empagliflozin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R, 3S, 4S, 5R, 6S)-Empagliflozin is a chemical compound known for its role as a sodium-glucose co-transporter 2 inhibitor. It is primarily used in the treatment of type 2 diabetes mellitus by helping to lower blood sugar levels. The compound works by preventing the reabsorption of glucose in the kidneys, thus promoting its excretion through urine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R, 3S, 4S, 5R, 6S)-Empagliflozin involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The key steps include glycosylation reactions, protection and deprotection of hydroxyl groups, and the introduction of the glucose moiety. The reaction conditions typically involve the use of catalysts, solvents, and specific temperature and pH conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to control reaction parameters. Quality control measures are implemented at various stages to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
(2R, 3S, 4S, 5R, 6S)-Empagliflozin undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different analogs.
Substitution: Substitution reactions can introduce new functional groups, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction, with specific temperatures, solvents, and pH levels being crucial for optimal results.
Major Products
Wissenschaftliche Forschungsanwendungen
(2R, 3S, 4S, 5R, 6S)-Empagliflozin has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying glycosylation reactions and the synthesis of complex carbohydrates.
Biology: Investigated for its effects on glucose metabolism and its potential role in treating other metabolic disorders.
Medicine: Extensively studied for its efficacy and safety in treating type 2 diabetes mellitus. Research is also ongoing to explore its potential benefits in cardiovascular and renal health.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in quality control laboratories.
Wirkmechanismus
The mechanism of action of (2R, 3S, 4S, 5R, 6S)-Empagliflozin involves the inhibition of the sodium-glucose co-transporter 2 in the proximal tubules of the kidneys. This inhibition prevents the reabsorption of glucose, leading to increased glucose excretion through urine. The molecular targets include the sodium-glucose co-transporter 2 proteins, and the pathways involved are primarily related to glucose metabolism and renal function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dapagliflozin
- Canagliflozin
- Ertugliflozin
Uniqueness
(2R, 3S, 4S, 5R, 6S)-Empagliflozin is unique due to its high selectivity for the sodium-glucose co-transporter 2, which results in fewer off-target effects and a better safety profile. Additionally, it has been shown to provide cardiovascular and renal benefits beyond its glucose-lowering effects, making it a preferred choice for many patients with type 2 diabetes mellitus.
Eigenschaften
Molekularformel |
C23H27ClO7 |
|---|---|
Molekulargewicht |
450.9 g/mol |
IUPAC-Name |
(2R,3S,4S,5R,6S)-2-[4-chloro-3-[[4-[(3R)-oxolan-3-yl]oxyphenyl]methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C23H27ClO7/c24-18-6-3-14(23-22(28)21(27)20(26)19(11-25)31-23)10-15(18)9-13-1-4-16(5-2-13)30-17-7-8-29-12-17/h1-6,10,17,19-23,25-28H,7-9,11-12H2/t17-,19+,20+,21-,22+,23-/m1/s1 |
InChI-Schlüssel |
OBWASQILIWPZMG-XJZBYQAASA-N |
Isomerische SMILES |
C1COC[C@@H]1OC2=CC=C(C=C2)CC3=C(C=CC(=C3)[C@@H]4[C@H]([C@@H]([C@H]([C@@H](O4)CO)O)O)O)Cl |
Kanonische SMILES |
C1COCC1OC2=CC=C(C=C2)CC3=C(C=CC(=C3)C4C(C(C(C(O4)CO)O)O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


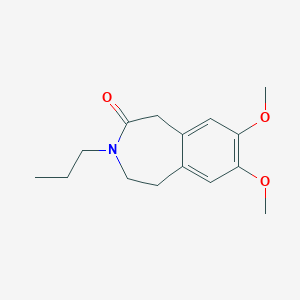
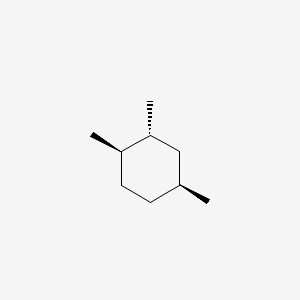
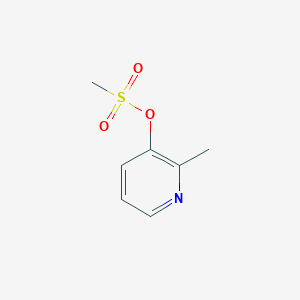
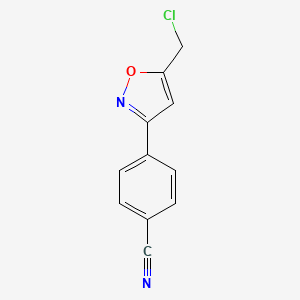
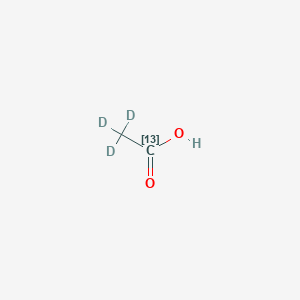
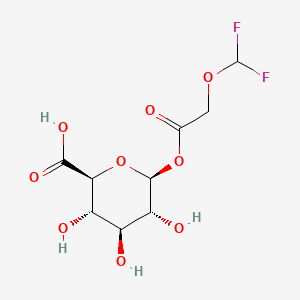

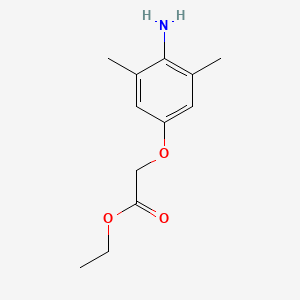
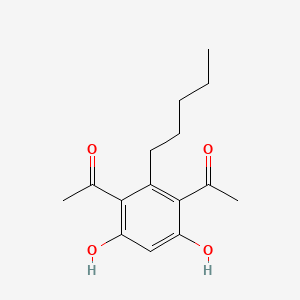
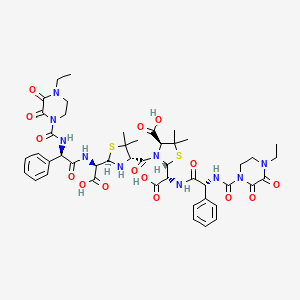
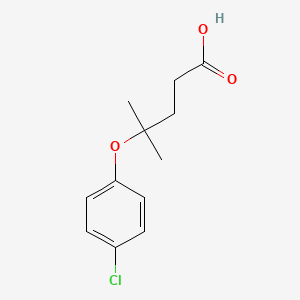
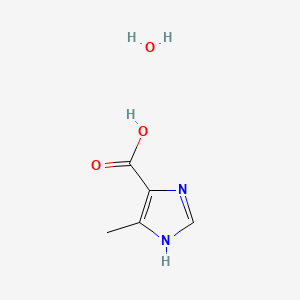

![N-[6-(Bis(4-methoxyphenyl)(phenyl)methoxy)-5-(hydroxymethyl)hexyl] Biotinamide](/img/structure/B13849742.png)
